

(R)-(-)-Phenylsuccinic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-Phenylsuccinic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **(R)-(-)-Phenylsuccinic acid**, a significant chiral building block in organic synthesis and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its resolution, and discusses its applications in the pharmaceutical industry.

Core Chemical Identifiers and Properties

(R)-(-)-Phenylsuccinic acid, systematically named (2R)-2-phenylbutanedioic acid, is a chiral dicarboxylic acid.^[1] Its fundamental identifiers and physicochemical properties are summarized below.

Property	Value
CAS Number	46292-93-7
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol
Melting Point	173-176 °C
Optical Activity	[α] _{20/D} -175±4°, c = 1% in acetone
pKa (Predicted)	3.60±0.10
Boiling Point (est.)	290.62°C
Density (est.)	1.2534 g/cm ³
Appearance	White to off-white crystalline solid
Solubility	Sparingly soluble in water; soluble in polar solvents like acetone and methanol

Applications in Research and Drug Development

(R)-(-)-Phenylsuccinic acid serves as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs).[2] Its chirality is crucial for its selective interaction with biological targets, a key aspect of modern drug design.[3]

Key applications include:

- **Chiral Building Block:** It is a fundamental component in the asymmetric synthesis of more complex chiral molecules.[1][3] For instance, it can be used in the synthesis of (R)-(-)-Ibuprofen with high enantiomeric purity.[3]
- **Pharmaceutical Intermediates:** It is utilized in the synthesis of drugs, particularly those targeting metabolic disorders.[3] Research has indicated its potential hypoglycemic effects, suggesting a role in developing treatments for diabetes through the modulation of insulin sensitivity.[3]

- Research Chemical: It is employed in scientific studies focusing on the influence of chirality on biological systems.[3]

Experimental Protocols

A common method for obtaining enantiomerically pure **(R)-(-)-Phenylsuccinic acid** is through the chemical resolution of a racemic mixture of phenylsuccinic acid. A detailed protocol using L-proline as a resolving agent is described below.

Chiral Resolution of (±)-Phenylsuccinic Acid using L-Proline

This procedure is based on the formation of diastereomeric salts with different solubilities, allowing for their separation by filtration.[4][5]

Materials:

- Racemic (±)-Phenylsuccinic acid
- L-proline
- Isopropanol
- Acetone
- 6N Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Salt Formation:
 - Dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of isopropanol in a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add 1.15 g (0.01 mol) of L-proline to the solution.

- Heat the mixture to approximately 70°C for 30 minutes.
- Cool the solution to allow for the precipitation of the less soluble diastereomeric salt.
- Isolation of the Diastereomeric Salt:
 - Filter the resulting solid precipitate using two pieces of #2 filter paper.
 - Wash the collected solid with two 7 mL portions of acetone.
- Recovery of the Free Acid:
 - Add the isolated solid material to 8 mL of ice-cold 6N HCl.
 - Stir the solution for 5 minutes.
 - Filter the resulting precipitate, which is the enantiomerically enriched phenylsuccinic acid.
 - Wash the precipitate with 1-2 mL of ice-cold water.
- Recrystallization:
 - Recrystallize the solid product from 7 mL of water to obtain the purified **(R)-(-)-Phenylsuccinic acid**.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the chiral resolution of phenylsuccinic acid.



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Caption: Workflow for the chiral resolution of racemic phenylsuccinic acid.

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